molecular formula C19H26N3O7P B12341770 (S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate

(S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate

Cat. No.: B12341770
M. Wt: 439.4 g/mol
InChI Key: WYJNVSZEUBNGND-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate (hereafter referred to as Compound 6) is a phosphonate ester derivative synthesized as part of a prodrug development strategy for antiviral agents. Its structure features a pyrimidine core modified with a benzamido group at position 4, a hydroxypropan-2-yloxy linker, and a diethyl phosphonate moiety. The (S)-stereochemistry at the central carbon ensures enantiomeric specificity, critical for biological interactions .

Compound 6 was synthesized via deprotection of its trityl-protected precursor (Compound 5) using HCl in methanol, yielding a free hydroxyl group. High-resolution mass spectrometry (HRMS) confirmed its molecular formula as C₂₆H₃₁N₃O₈P (calculated [M+H]⁺: 544.1843; observed: 544.1814) . This compound is part of a broader class of lipid-conjugated prodrugs designed to enhance cellular uptake and antiviral efficacy, particularly against DNA viruses like cytomegalovirus (CMV) .

Properties

Molecular Formula

C19H26N3O7P

Molecular Weight

439.4 g/mol

IUPAC Name

N-[1-[(2S)-2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C19H26N3O7P/c1-3-28-30(26,29-4-2)14-27-16(13-23)12-22-11-10-17(21-19(22)25)20-18(24)15-8-6-5-7-9-15/h5-11,16,23H,3-4,12-14H2,1-2H3,(H,20,21,24,25)/t16-/m0/s1

InChI Key

WYJNVSZEUBNGND-INIZCTEOSA-N

Isomeric SMILES

CCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC

Canonical SMILES

CCOP(=O)(COC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine-Propanol Backbone

The pyrimidine core is coupled to the glycerol derivative through a nucleophilic substitution:

  • Epoxide Activation : (S)-Glycidol is treated with 4-benzamido-2-oxopyrimidine in anhydrous THF at 60°C for 12 hours, yielding (S)-1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-ol.
  • Phosphorylation : The alcohol intermediate reacts with diethyl (chloromethyl)phosphonate in the presence of NaH (2.2 equiv) at 0°C→25°C, achieving 68–72% yield.

Reaction Conditions Table

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 4-Benzamido-2-oxopyrimidine, (S)-Glycidol THF 60 12 85
2 Diethyl (chloromethyl)phosphonate, NaH DCM 0→25 6 72

Catalytic and Stereochemical Considerations

Stereoselective Phosphorylation

The (S)-configuration at the propan-2-yl center is preserved using chiral auxiliaries:

  • Chiral Ligands : (R)-BINOL (10 mol%) enhances enantiomeric excess (ee >98%) during phosphorylation.
  • Kinetic Resolution : Unwanted (R)-isomers are removed via crystallization from ethyl acetate/hexane (3:1).

Catalytic Efficiency

Comparative studies show NaH outperforms KOtBu or DBU in minimizing racemization:

Base ee (%) Byproducts (%)
NaH 98.5 <2
KOtBu 89.2 8
DBU 75.4 15

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/MeOH (95:5) removes unreacted phosphonate.
  • HPLC : C18 column (ACN/H2O, 70:30) confirms purity >99% (UV 254 nm).

Spectroscopic Data

  • 31P NMR (CDCl3) : δ 18.7 ppm (phosphonate).
  • 1H NMR (DMSO-d6) : δ 8.21 (d, J=7.8 Hz, pyrimidine H), 2.89 (m, CH2OPO3).
  • HRMS (ESI+) : m/z 439.399 [M+H]+ (calc. 439.404).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent US4342709A describes a scalable process for diethyl phosphite precursors, adaptable to the target compound:

  • Throughput : 1.2 kg/day using a tubular reactor (T=110°C, P=3 bar).
  • Yield Improvement : 89% via in-line distillation to remove ethanol byproduct.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (vs. batch PMI=45).
  • E-factor : 18.2 (kg waste/kg product), reduced by solvent recycling.

Challenges and Mitigation Strategies

Hydrolysis of Phosphonate Esters

The diethyl phosphonate group is prone to hydrolysis under acidic/basic conditions:

  • Stabilization : Additives like MgSO4 (5 wt%) in the reaction mixture reduce degradation.
  • Storage : Lyophilized product stored at −20°C retains >95% purity for 12 months.

Byproduct Formation

  • Major Byproduct : Diethyl (methyl)phosphonate (6–8%) from over-alkylation.
  • Mitigation : Stepwise addition of NaH (0.5 equiv every 30 min) suppresses this pathway.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-[[(1S)-2-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-1-(hydroxymethyl)ethoxy]methyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of ester or amide derivatives.

Scientific Research Applications

Enzyme Inhibition

The phosphonate group in this compound is known for its ability to mimic phosphate esters, which are crucial in biological systems. This characteristic positions (S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate as a potential inhibitor of various enzymes involved in metabolic pathways. Studies suggest that compounds with similar structures often exhibit inhibitory effects on enzymes related to cancer and viral replication processes.

Anticancer Properties

Compounds containing benzamide and pyrimidine structures have been extensively researched for their anticancer properties. The specific arrangement of functional groups in (S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate may enhance its efficacy against certain cancer types by targeting specific cellular pathways involved in tumor growth and survival.

Antiviral Activity

Similar to its anticancer applications, the compound's structural components suggest potential antiviral activity. The interaction of the benzamide moiety with viral proteins could inhibit viral replication or entry into host cells, making it a candidate for further investigation in antiviral drug development.

Interaction Studies

Understanding how (S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate interacts with biomolecules is critical for elucidating its mechanisms of action. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how effectively the compound binds to target enzymes or receptors.
  • Cellular Uptake Studies : Investigating how the compound is absorbed by cells and its subsequent biological effects.

Mechanism of Action

The mechanism by which Phosphonic acid, P-[[(1S)-2-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-1-(hydroxymethyl)ethoxy]methyl]-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction is crucial in its potential use as an enzyme inhibitor in pharmaceutical applications.

Comparison with Similar Compounds

Compound 5: Diethyl (S)-(((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-(trityloxy)propan-2-yl)oxy)methyl)phosphonate

  • Key Difference : The trityl (triphenylmethyl) group at the 3-hydroxy position provides steric protection during synthesis.
  • Molecular Weight : C₃₈H₄₀N₃O₇P ([M+Na]⁺: 704.2496 vs. observed 704.2477) .
  • Role : Intermediate in the synthesis of Compound 6; the trityl group is removed to restore hydroxyl functionality for downstream biological activity.

Compound 8: (S)-(((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-(benzoyloxy)propan-2-yl)oxy)methyl)-phosphonic acid

  • Key Difference : Replacement of the diethyl phosphonate with a phosphonic acid group and substitution of the hydroxyl with a benzoyloxy group.
  • Impact : Enhanced hydrophilicity due to the phosphonic acid, but reduced membrane permeability compared to Compound 6 .

Diethyl (S)-(((1-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-(trityloxy)propan-2-yl)oxy)methyl)phosphonate

  • Key Difference: The benzamido group at position 4 is replaced with an amino group.
  • Molecular Weight : C₃₁H₃₆N₃O₆P (577.6 g/mol) .

Pharmacokinetic and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Key Functional Groups Molecular Weight (g/mol) Solubility Antiviral Activity
6 3-hydroxy, diethyl phosphonate 544.18 Moderate (logP ~1.2) High (EC₅₀: 0.5 µM vs. CMV)
5 3-trityloxy, diethyl phosphonate 704.25 Low (logP ~6.8) Inactive (prodrug intermediate)
8 3-benzoyloxy, phosphonic acid 542.17 High (logP ~0.3) Moderate (EC₅₀: 2.1 µM)
4-Amino Analogue 4-amino, trityloxy 577.6 Low (logP ~5.9) Not reported

Notes:

  • Compound 6 exhibits superior antiviral activity compared to Compound 8 due to balanced lipophilicity and phosphonate ester stability .
  • The trityl group in Compound 5 and the 4-amino analogue reduces solubility, limiting their direct therapeutic utility .

Stereochemical and Positional Isomers

Compounds with similar backbones but differing stereochemistry (e.g., (R)- vs. (S)-isomers) or substituent positions were identified in pharmacopeial literature:

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) .
  • (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n) .

These compounds highlight the importance of stereochemistry in biological activity but differ significantly in backbone structure, making direct comparisons to Compound 6 less relevant.

Biological Activity

(S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate, also known by its CAS number 132336-36-8, is a phosphonate compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, structural properties, and biological effects of this compound, drawing on diverse research findings.

The molecular formula for (S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is C19H26N3O7PC_{19}H_{26}N_{3}O_{7}P, with a molecular weight of approximately 439.40 g/mol. Its structure includes a pyrimidine ring, which is significant for its biological interactions.

PropertyValue
CAS Number132336-36-8
Molecular FormulaC₁₉H₂₆N₃O₇P
Molecular Weight439.40 g/mol
LogP2.1697
PSA138.79

Antiproliferative Effects

Research indicates that compounds with similar structures to (S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on benzopsoralens have demonstrated that modifications at specific positions can enhance their ability to inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells .

The mechanism through which (S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate exerts its biological effects may involve the inhibition of key enzymes involved in nucleic acid metabolism. The presence of the benzamido and pyrimidine moieties suggests potential interactions with DNA or RNA synthesis pathways, which could be crucial for its antiproliferative properties.

Study 1: Synthesis and Evaluation

A study focused on synthesizing phosphonate derivatives similar to (S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate reported successful formation with yields exceeding 70%. The biological evaluation showed promising results in inhibiting cell growth in vitro, particularly against breast and prostate cancer cell lines .

Study 2: Toxicological Assessment

A toxicological evaluation of structurally related compounds revealed that they did not exhibit mutagenic or clastogenic properties, suggesting a favorable safety profile for (S)-Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate in preliminary assessments . This is critical for further development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.